

Acridine Orange: A Technical Guide to Cell Cycle Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acridine red*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the principles and applications of Acridine Orange (AO) for cell cycle analysis. The document provides a comprehensive overview of the core mechanisms, detailed experimental protocols, and data interpretation for researchers in cell biology, oncology, and drug development.

Core Principles of Acridine Orange in Cell Cycle Analysis

Acridine Orange is a versatile, cell-permeable fluorescent dye that differentially stains DNA and RNA, making it a powerful tool for analyzing the cell cycle.^{[1][2][3]} Its metachromatic properties are the foundation of its utility; it emits different colors of light depending on how it binds to nucleic acids.^[2]

- **Intercalation with DNA:** When Acridine Orange intercalates into the double-stranded helix of DNA, it emits a green fluorescence with an approximate excitation maximum of 502 nm and an emission maximum of 525 nm.^{[3][4]} This interaction is stoichiometric, meaning the intensity of the green fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle based on their DNA content: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).

- Binding to RNA: Acridine Orange also binds to single-stranded RNA, primarily through electrostatic interactions. This binding results in the aggregation of the dye, which emits a red fluorescence with an approximate excitation maximum of 460 nm and an emission maximum of 650 nm.[3][4]

The dual-staining capability of Acridine Orange is particularly advantageous for distinguishing between quiescent (G0) and actively cycling (G1) cells. While both G0 and G1 cells have the same DNA content ($2n$), G1 cells are actively preparing for DNA synthesis and thus have a significantly higher RNA content than quiescent G0 cells.[5] This difference in RNA content translates to a higher red fluorescence intensity in G1 cells compared to G0 cells.

Mechanism of Differential Staining

Caption: Mechanism of Acridine Orange differential staining.

Experimental Protocols

Acridine Orange Staining for Flow Cytometry

This protocol is adapted from established methods for the analysis of cell cycle using Acridine Orange by flow cytometry.

Materials:

- Phosphate-Buffered Saline (PBS): pH 7.4
- 70% Ethanol: Ice-cold
- Acridine Orange (AO) Stock Solution: 1 mg/mL in distilled water. Store protected from light at 4°C.
- Permeabilization Solution (Solution A): 0.1% Triton X-100, 2 mM $MgCl_2$, in PBS.
- Staining Solution (Solution B): 1 μ g/mL Acridine Orange, 100 μ g/mL RNase A in PBS.

Procedure:

- Cell Preparation:

- Harvest approximately 1×10^6 cells per sample.
- Wash the cells once with cold PBS and centrifuge at $300 \times g$ for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in 500 μ L of cold PBS.
- Fixation:
 - While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
 - Incubate the cells on ice or at -20°C for at least 30 minutes. Note: Cells can be stored in 70% ethanol at -20°C for several weeks.
- Staining:
 - Centrifuge the fixed cells at $500 \times g$ for 5 minutes and discard the ethanol.
 - Resuspend the cell pellet in 1 mL of Permeabilization Solution (Solution A) and incubate at room temperature for 5 minutes.
 - Centrifuge at $500 \times g$ for 5 minutes and discard the supernatant.
 - Resuspend the cell pellet in 500 μ L of Staining Solution (Solution B).
 - Incubate at room temperature for 20-30 minutes, protected from light.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer equipped with a blue laser (488 nm excitation).
 - Collect green fluorescence in the FL1 channel (e.g., 530/30 nm bandpass filter) and red fluorescence in the FL3 channel (e.g., >650 nm longpass filter).
 - Set the green fluorescence (DNA content) on a linear scale and the red fluorescence (RNA content) on a logarithmic scale.
 - Acquire at least 10,000 events per sample.

Alternative Method: Hoechst 33342 and Pyronin Y Staining

This method provides an alternative for simultaneous DNA and RNA quantification, particularly useful for distinguishing G0 and G1 phases.[\[5\]](#)

Materials:

- Hanks' Balanced Salt Solution (HBSS): with Ca^{2+} and Mg^{2+}
- Hoechst 33342 Stock Solution: 1 mg/mL in distilled water
- Pyronin Y Stock Solution: 1 mg/mL in distilled water
- Staining Solution: 5 μM Hoechst 33342 and 5 μM Pyronin Y in HBSS

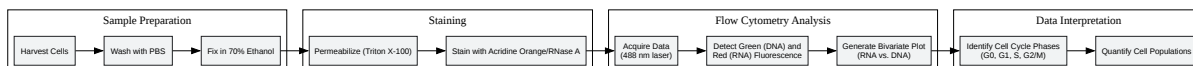
Procedure:

- Cell Preparation:
 - Resuspend approximately 1×10^6 cells in 1 mL of HBSS.
- Staining:
 - Add Hoechst 33342 to a final concentration of 5 μM .
 - Incubate at 37°C for 45 minutes.
 - Add Pyronin Y to a final concentration of 5 μM .
 - Incubate at 37°C for an additional 45 minutes.
- Flow Cytometry Analysis:
 - Analyze the samples immediately without washing.
 - Use a flow cytometer with UV (for Hoechst 33342) and blue-green (for Pyronin Y) excitation sources.

- Collect blue fluorescence (DNA) and red fluorescence (RNA).

Data Presentation and Interpretation

The primary output of Acridine Orange cell cycle analysis is a bivariate plot of red fluorescence (RNA content) versus green fluorescence (DNA content).



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Caption: Experimental workflow for cell cycle analysis using Acridine Orange.

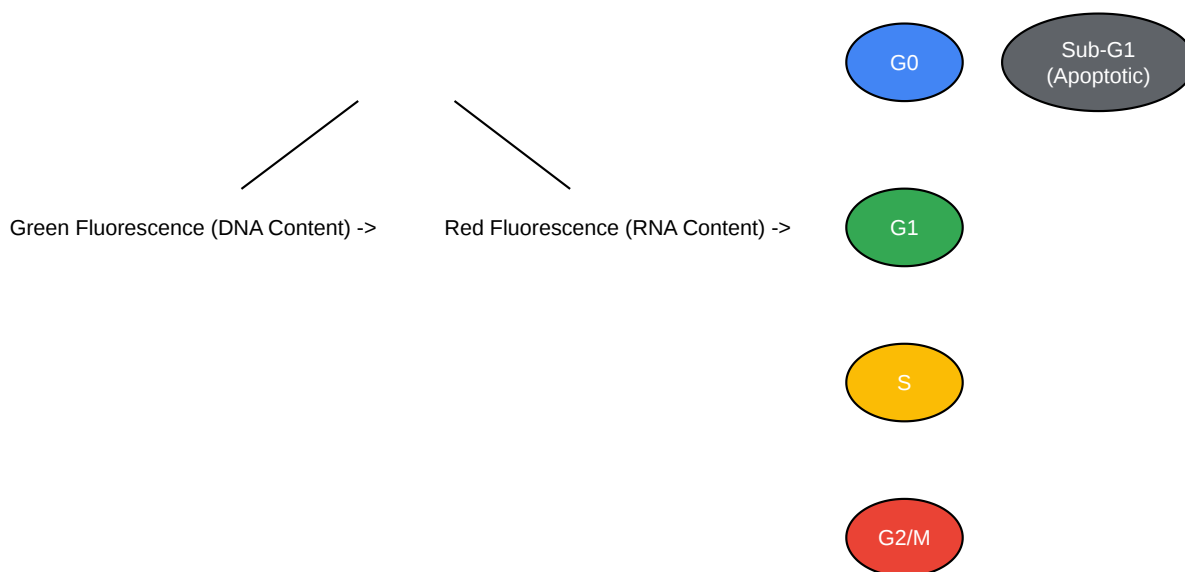
Quantitative Data Summary

The following table presents example data from a study on the effect of a therapeutic agent on the cell cycle of small-cell lung cancer (SCLC) cells (DMS114) and control human umbilical vein endothelial cells (HUVEC).[6]

Cell Line	Treatment	G0/G1 (%)	S (%)	G2/M (%)
DMS114	Control	65.2 ± 2.1	20.5 ± 1.5	14.3 ± 1.8
Agent (1 mg/L)	58.9 ± 2.5	18.2 ± 1.9	22.9 ± 2.3	
Agent (5 mg/L)	45.7 ± 3.2	15.1 ± 2.1	39.2 ± 3.5	
HUVEC	Control	78.4 ± 1.9	12.3 ± 1.2	9.3 ± 1.1
Agent (1 mg/L)	75.1 ± 2.3	13.5 ± 1.4	11.4 ± 1.3	
Agent (5 mg/L)	72.8 ± 2.8	14.2 ± 1.6	13.0 ± 1.5	

Data are presented as mean ± standard deviation.

Interpreting the Bivariate Plot



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Caption: Interpreting the bivariate plot of RNA vs. DNA content.

- Sub-G1: Debris and apoptotic cells with fragmented DNA appear to the left of the G0/G1 peak.
- G0 Phase: Cells with $2n$ DNA content and low RNA content.
- G1 Phase: Cells with $2n$ DNA content and high RNA content.
- S Phase: Cells with intermediate DNA content and variable RNA content.
- G2/M Phase: Cells with $4n$ DNA content and high RNA content.

Conclusion

Acridine Orange staining is a robust and informative method for detailed cell cycle analysis. Its ability to simultaneously measure DNA and RNA content provides a deeper understanding of the cell's proliferative state compared to DNA-only stains. This technical guide provides the

foundational principles and practical protocols for the successful application of this technique in a research and drug development setting.

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- To cite this document: BenchChem. [Acridine Orange: A Technical Guide to Cell Cycle Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665461#acridine-red-for-cell-cycle-analysis-principles]

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